molecular formula C22H20N2O5 B562684 (19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione CAS No. 718612-49-8

(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Cat. No.: B562684
CAS No.: 718612-49-8
M. Wt: 395.4 g/mol
InChI Key: FJHBVJOVLFPMQE-MVTYLIICSA-N
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Description

SN-38-d3, also known as 7-Ethyl-10-Hydroxycamptothecin-d3, is a deuterated form of SN-38, which is an active metabolite of the prodrug irinotecan. SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. The deuterated form, SN-38-d3, is primarily used as an internal standard in mass spectrometry for the quantification of SN-38 .

Scientific Research Applications

SN-38-d3 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an internal standard in mass spectrometry for the quantification of SN-38, aiding in the accurate measurement of drug levels in biological samples. Additionally, it is employed in studies investigating the metabolism and pharmacokinetics of irinotecan and its metabolites .

Mechanism of Action

Target of Action

SN-38-d3, also known as DTXSID90849647 or (19S)-19-Ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione, primarily targets DNA topoisomerase 1 . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.

Biochemical Pathways

SN-38-d3 affects multiple biochemical pathways. It is formed via hydrolysis of irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 . The potency of SN-38 relative to irinotecan varies from 2- to 2000-fold . It has been shown to affect pathways such as purine metabolism, pyrimidine metabolism, amino acid metabolism, and glyceride metabolism .

Pharmacokinetics

The pharmacokinetics of SN-38-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that SN-38, the non-deuterated form, has poor solubility in pharmaceutically acceptable solvents and low affinity to lipid membranes . SN-38 also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .

Result of Action

SN-38-d3 induces DNA single-strand breaks and cytotoxicity in cancer cells . It has been found to be 200–2000 times more cytotoxic than its prodrug, irinotecan . It’s used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer .

Action Environment

The action of SN-38-d3 can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the conversion of SN-38 to its inactive form . Additionally, the presence of specific enzymes in the body can influence the metabolism of SN-38-d3 .

Safety and Hazards

SN-38-d3 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

The challenges in SN-38 drug delivery may be overcome by two ways: ensuring multiple layers of protection against degradation and slow but sustained release of therapeutically effective drug concentrations. It may also be achieved by preparing a polymer-drug conjugate and further encapsulating the conjugate in a suitable carrier system; tumor-targeted SN-38 delivery by using immunoconjugates, enzyme-activated prodrug therapy, and antibody-directed nanoparticle delivery .

Biochemical Analysis

Biochemical Properties

SN-38-d3 interacts with topoisomerase I, inducing DNA cleavage in a cell-free assay . It also induces DNA single-strand breaks in HT-29 colorectal adenocarcinoma cells . The interaction of SN-38-d3 with topoisomerase I is crucial for its role in biochemical reactions.

Cellular Effects

SN-38-d3 has significant effects on various types of cells and cellular processes. It inhibits cell growth or survival in ovarian and breast cancer cells and suppresses tumor growth in vivo . It also induces DNA single-strand breaks in HT-29 colorectal adenocarcinoma cells .

Molecular Mechanism

SN-38-d3 exerts its effects at the molecular level primarily through its interaction with topoisomerase I . By inhibiting this enzyme, it induces DNA cleavage and single-strand breaks, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of SN-38-d3 change over time in laboratory settings. For instance, it has been shown to induce metabolic disturbances in the central nervous system of male mice .

Dosage Effects in Animal Models

In animal models, the effects of SN-38-d3 vary with different dosages. For example, in a study involving male mice, SN-38-d3 was administered at a dosage of 20 mg/kg/day via intraperitoneal injection .

Metabolic Pathways

SN-38-d3 is involved in several metabolic pathways. It is formed from irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 .

Transport and Distribution

It is known that it is formed from irinotecan by carboxylesterases .

Subcellular Localization

Given its role as a topoisomerase I inhibitor, it is likely to be found in the nucleus where it interacts with DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN-38-d3 involves the incorporation of deuterium atoms into the SN-38 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of SN-38-d3 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

SN-38-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SN-38-d3 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of SN-38-d3 lies in its deuterated form, which provides enhanced stability and allows for more accurate quantification in mass spectrometry. This makes it a valuable internal standard for pharmacokinetic studies and drug metabolism research .

Properties

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBVJOVLFPMQE-MVTYLIICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849647
Record name (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718612-49-8
Record name (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is SN-38-d3 used as an internal standard for measuring SN-38 in plasma samples?

A1: SN-38-d3, a deuterated form of SN-38, is used as an internal standard because it shares nearly identical physicochemical properties with the analyte (SN-38). [] This similarity ensures that SN-38-d3 behaves similarly to SN-38 during sample preparation and analysis, improving the accuracy and reliability of SN-38 quantification. Using a stable isotope-labeled internal standard like SN-38-d3 helps to correct for variations in extraction efficiency, ionization suppression, and other matrix effects that can occur during LC-MS/MS analysis. []

Q2: The research article mentions an issue with "SN-38 impurity" in the CPT-11 D10 internal standard. How does this impurity affect the quantification of SN-38, and how can this issue be addressed?

A2: The presence of SN-38 impurity in the CPT-11 D10 internal standard can lead to an overestimation of SN-38 levels in the plasma samples. [] This is because the impurity contributes to the signal attributed to SN-38 during analysis. To address this issue, several steps can be taken:

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